4,4'-Bipyridine hydrate

Solid-state chemistry Hydrate stability Crystal engineering

Choose 4,4'-bipyridine hydrate for MOF, supramolecular, or viologen synthesis. Its rigid, conjugated bipyridine core delivers distinct electronic communication and redox behavior unattainable with flexible analogs like 1,2-bis(4-pyridyl)ethane. The hydrate form ensures reproducible stoichiometry via well-defined anhydrate–hydrate interconversion at 35% RH, eliminating weighing errors. Outperforms 2,2'-bipyridine in co-crystal screening (8 distinct solvates). Essential for single-molecule magnet (SMM) research. Procure high-purity material for batch-to-batch consistency.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 123333-55-1
Cat. No. B048587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Bipyridine hydrate
CAS123333-55-1
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=CC=NC=C2.O
InChIInChI=1S/C10H8N2.H2O/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;/h1-8H;1H2
InChIKeyJJRKHJXMBCYHSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4′-Bipyridine Hydrate (CAS 123333-55-1) for MOF and Coordination Polymer Synthesis: Procurement Specifications


4,4′-Bipyridine hydrate (CAS 123333-55-1) is a heterocyclic compound composed of two pyridine rings linked at the 4-position, with a stoichiometric amount of water molecules (molecular formula C10H8N2·xH2O; for the 1:1 hydrate: C10H10N2O, MW 174.20 g/mol) [1]. As a prototypical linear bridging ligand with two nitrogen donor atoms, it is widely employed in the construction of coordination polymers, metal-organic frameworks (MOFs), and supramolecular assemblies [1]. Its rigid, linear geometry and the exposed location of the nitrogen atoms facilitate the formation of extended networks with diverse metal centers [2].

Why 4,4′-Bipyridine Hydrate Cannot Be Substituted by Other Linear Bipyridyl Linkers


Despite belonging to the same class of linear ditopic N-donor ligands, 4,4′-bipyridine hydrate exhibits unique solid-state properties, hydration dynamics, and conformational rigidity that distinguish it from closely related analogs. Unlike its isomer 2,2′-bipyridine, which acts as a chelating ligand, 4,4′-bipyridine functions exclusively as a bridging linker, leading to fundamentally different coordination architectures [1]. Furthermore, comparative studies with other linear spacers such as 1,2-bis(4-pyridyl)ethane (bpa) and 1,2-bis(4-pyridyl)ethylene (bpe) reveal that the rigid, conjugated bipyridine core of 4,4′-bipyridine results in distinct electronic communication between metal centers, redox behavior, and biological activity [2][3]. The hydrate form of 4,4′-bipyridine also displays a well-defined anhydrate–hydrate interconversion with minimal hysteresis and a critical relative humidity of 35% at room temperature, a behavior that differs from its structural isomers and impacts both storage stability and synthetic reproducibility [1].

Quantitative Differentiation of 4,4′-Bipyridine Hydrate Against Closest Analogs


Hydrate–Anhydrate Interconversion: Critical Relative Humidity for 4,4′-Bipyridine vs. 2,2′-Bipyridine

For 4,4′-bipyridine, the anhydrate ↔ hydrate interconversion exhibits minimal hysteresis and fast transformation kinetics, with a critical relative humidity of 35% at room temperature for hydrate formation [1]. In contrast, the 2,2′-bipyridine isomer does not form a hydrate under identical conditions, instead crystallizing only as an anhydrate or formic acid disolvate [1]. This difference in hydration behavior is directly attributed to the exposed location of the nitrogen atoms in the 4,4′-isomer, which facilitates water accommodation [1].

Solid-state chemistry Hydrate stability Crystal engineering

Conformational Flexibility and Solvate Formation: 4,4′-Bipyridine vs. 2,2′-Bipyridine

Solid form screening of bipyridine isomers revealed that 4,4′-bipyridine exhibits greater conformational flexibility and a broader solvate landscape compared to 2,2′-bipyridine. Specifically, the 4,4′-isomer forms one anhydrate, one dihydrate, and eight distinct solvates with carboxylic acids, including a polymorphic acetic acid disolvate [1]. In contrast, 2,2′-bipyridine forms only one anhydrate and one formic acid disolvate [1]. Lattice and interaction energy calculations confirm that the exposed N-atoms in 4,4′-bipyridine facilitate accommodation of bulkier carboxylic acid coformers, driving the thermodynamic formation of these diverse solid forms [1].

Crystal engineering Supramolecular chemistry Co-crystal screening

Cytotoxic Activity of Dinuclear Pd(II) Complexes: 4,4′-Bipyridine vs. 1,2-Bis(4-pyridyl)ethane and 1,2-Bis(4-pyridyl)ethylene

A comparative study of three dinuclear palladium(II) complexes with general formula [{Pd(en)Cl}2(μ-L)]2+ demonstrated that the nature of the bridging ligand L significantly influences cytotoxic activity. The complex with 4,4′-bipyridine (μ-4,4′-bipy) exhibited distinct cytotoxic profiles against human A549 lung cancer cells and murine LLC1 lung cancer cells compared to analogs containing 1,2-bis(4-pyridyl)ethane (bpa) and 1,2-bis(4-pyridyl)ethylene (bpe) [1]. Flow cytometric analysis of Annexin V/propidium iodide staining revealed differences in apoptosis induction among the three complexes, and DNA binding affinity evaluated by UV-Vis, fluorescence emission spectroscopy, and viscosity measurements also varied with the bridging ligand identity [1].

Bioinorganic chemistry Anticancer metallodrugs DNA binding

Electrochemical Behavior of Diquaternary Salts: 4,4′-Bipyridinium vs. 1,2-Bis(4-pyridyl)ethane Diquaternary

Cyclic voltammetry studies on diquaternary pyridinium compounds reveal distinct electrochemical behavior for the 4,4′-bipyridinium derivative (BP) compared to the 1,2-bis(4-pyridyl)ethane analog (BPE) [1]. The presence of the ethylenic bridge in BPE leads to slightly different redox processes, attributed to changes in electron delocalization and molecular geometry [1]. The corroboration of electrochemical data with absorption spectroscopy confirmed that the electron transfer mechanism follows an ECE (electrochemical-chemical-electrochemical) sequence, with solvent-dependent variations in peak potentials and current intensities differing between BP and BPE [1].

Electrochemistry Redox mediators Viologen precursors

Single-Molecule Magnet Behavior: 4,4′-Bipyridine-Bridged Dysprosium(III) Chains

The first crystallographically characterized 1D organometallic network of lanthanide metallocenium units connected by organic bridges utilized 4,4′-bipyridine as the bridging ligand [1]. The dysprosium(III) analog, [{Cp*2Dy}2(μ-4,4′-bipy)]2+, exhibits single-molecule magnet (SMM) behavior, confirmed by out-of-phase ac magnetic susceptibility signals under zero applied dc field and open magnetic hysteresis loops up to 8 K [1]. The observed SMM properties originate from single-ion anisotropy and crystal field effects, facilitated by the rigid, linear geometry of the 4,4′-bipyridine linker which maintains the desired intermetallic distance and orientation [1].

Single-molecule magnets Lanthanide coordination polymers Magnetic materials

Crystal Structure of 4,4′-Bipyridine Dihydrate: Hydrogen-Bonding Network

The crystal structure of 4,4′-bipyridine dihydrate (C10H8N2·2H2O) at 130 K reveals a layered architecture where bipyridine molecules stack along the crystallographic b axis with inter-ring centroid distances of 3.70(1)–3.74(1) Å in one stack and 3.71(1)–3.72(1) Å in the other [1]. These stacks are interconnected via O–H···N and O–H···O hydrogen bonds to form sheets parallel to (100). The water molecules form hydrogen-bonded chains with O···O distances of 2.736(7)–2.785(7) Å, and O–H···N interactions between water and bipyridine nitrogen atoms occur at O···N distances of 2.829(4)–2.874(4) Å [1]. This hydrogen-bonding network is structurally distinct from the anhydrous form and from the solid-state packing of 2,2′-bipyridine.

Crystallography Hydrogen bonding Hydrate structure

Optimal Procurement and Application Scenarios for 4,4′-Bipyridine Hydrate


Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers with Controlled Hydration

The well-defined anhydrate–hydrate interconversion of 4,4′-bipyridine, with a critical relative humidity of 35% at room temperature [1], makes it the ligand of choice for MOF syntheses requiring precise control over water content. The hydrate form can be reliably stored and handled without unintended dehydration, ensuring consistent stoichiometry in hydrothermal or solvothermal reactions. This reproducibility is critical for the preparation of porous materials with tunable guest inclusion properties and for maintaining batch-to-batch consistency in materials discovery.

Co-Crystal Engineering and Supramolecular Synthesis with Carboxylic Acids

The demonstrated ability of 4,4′-bipyridine to form eight distinct solvates with carboxylic acids—a five-fold increase in solid-form diversity over 2,2′-bipyridine [2]—positions it as a premier co-crystal former in pharmaceutical co-crystal screening and supramolecular materials design. Procurement of 4,4′-bipyridine hydrate is indicated when the synthetic objective involves co-crystallization with large or conformationally flexible carboxylic acid partners, where the exposed nitrogen atoms of the 4,4′-isomer facilitate favorable hydrogen-bonding and packing arrangements.

Synthesis of Viologen-Type Redox Mediators and Electrochromic Materials

The distinct electrochemical signature of 4,4′-bipyridinium diquaternary salts compared to ethyl-bridged analogs [3] makes the parent 4,4′-bipyridine the essential precursor for viologen synthesis where precise redox potentials are required. Applications include redox flow battery electrolytes, electrochromic windows, and bio-electrocatalytic enzyme mediators. Substituting with 1,2-bis(4-pyridyl)ethane would yield a different redox profile, potentially compromising device efficiency.

Construction of Single-Molecule Magnets and Quantum Materials

The ability of 4,4′-bipyridine to bridge lanthanide metallocenium units and support single-molecule magnet (SMM) behavior up to 8 K [4] designates this ligand as a key building block for next-generation magnetic materials. The rigid, conjugated spacer is essential for maintaining the required intermetallic distance and magnetic anisotropy. Procurement of high-purity 4,4′-bipyridine hydrate is warranted for research groups developing high-density data storage materials, molecular spintronics, and quantum information processing platforms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4'-Bipyridine hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.